An In-depth Technical Guide to 1-(4-Bromobutan-2-yl)-4-fluorobenzene
An In-depth Technical Guide to 1-(4-Bromobutan-2-yl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Bromobutan-2-yl)-4-fluorobenzene (CAS 1017961-87-3), a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document delves into its physicochemical properties, spectroscopic signature, potential synthetic routes, reactivity, and safety considerations, offering a valuable resource for professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
1-(4-Bromobutan-2-yl)-4-fluorobenzene is a substituted butane chain attached to a 4-fluorophenyl ring. The presence of both a bromine and a fluorine atom, along with a chiral center, imparts specific reactivity and potential for stereoselective interactions, making it an interesting building block for novel chemical entities.
Table 1: Physicochemical Properties of 1-(4-Bromobutan-2-yl)-4-fluorobenzene
| Property | Value | Source/Comment |
| CAS Number | 1017961-87-3 | |
| Molecular Formula | C₁₀H₁₂BrF | [1] |
| Molecular Weight | 231.10 g/mol | [1] |
| Appearance | Not experimentally reported. Likely a colorless to pale yellow liquid. | Based on similar compounds. |
| Boiling Point | Not experimentally reported. | |
| Melting Point | Not experimentally reported. | |
| Density | Not experimentally reported. | |
| Solubility | Insoluble in water.[2] Soluble in common organic solvents like alcohol.[2] | Inferred from the properties of 1-bromo-4-fluorobenzene. |
| Purity | ≥98% | As per commercial suppliers.[3] |
| Storage | Sealed in dry, 2-8°C.[3] |
Spectroscopic Characterization
Detailed experimental spectroscopic data for 1-(4-Bromobutan-2-yl)-4-fluorobenzene is not widely published. However, based on its structure, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, leading to diastereotopic protons. Key signals would include:
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A multiplet in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the protons on the 4-fluorophenyl ring.
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A multiplet for the methine proton on the butane chain adjacent to the aromatic ring (CH-Ar).
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A multiplet for the methine proton at the chiral center (CH-CH₃).
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A multiplet for the methylene protons adjacent to the bromine atom (CH₂-Br).
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A doublet for the methyl group protons (CH₃).
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum would likely display characteristic absorption bands for:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2960-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹
-
C-F stretching: ~1250-1100 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the butane chain.
Synthesis and Reactivity
A plausible synthetic route to 1-(4-Bromobutan-2-yl)-4-fluorobenzene could involve the Friedel-Crafts acylation of fluorobenzene, followed by a series of reduction and halogenation steps.
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of 1-(4-Bromobutan-2-yl)-4-fluorobenzene.
Reactivity Profile
The molecule possesses two key reactive sites: the secondary alkyl bromide and the fluorinated aromatic ring.
-
Alkyl Bromide: The C-Br bond is susceptible to nucleophilic substitution reactions, making it a useful precursor for introducing a variety of functional groups. It can also undergo elimination reactions under basic conditions.
-
Aromatic Ring: The 4-fluorophenyl group can participate in electrophilic aromatic substitution reactions, with the fluorine atom acting as a deactivating but ortho-, para-directing group. The bromine atom on the side chain can be used to form Grignard reagents for subsequent carbon-carbon bond formation.[4]
Applications in Drug Discovery and Development
Halogenated compounds are of significant interest in medicinal chemistry due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5] The title compound, with its distinct structural features, can serve as a valuable scaffold or intermediate in the synthesis of more complex, biologically active molecules.
A notable application of a structurally similar moiety is in the synthesis of a novel riboflavin analog designed to bind to riboswitches, which regulate the homeostasis of flavin mononucleotide (FMN) and riboflavin.[1] This suggests that 1-(4-Bromobutan-2-yl)-4-fluorobenzene could be a key building block for developing probes or therapeutic agents targeting riboswitch-mediated gene regulation.
Safety and Handling
As there is no specific safety data sheet (SDS) for 1-(4-Bromobutan-2-yl)-4-fluorobenzene, precautions should be based on the known hazards of structurally similar compounds, such as 1-bromo-4-fluorobenzene and other halogenated hydrocarbons.[2][6][7][8]
General Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is 2-8°C.[3]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[2] Ensure adequate ventilation and prevent the spill from entering drains.
General Workflow for Handling Hazardous Chemicals
Caption: A generalized workflow for the safe handling of hazardous chemical compounds.
Conclusion
1-(4-Bromobutan-2-yl)-4-fluorobenzene is a chemical entity with considerable potential as a building block in the synthesis of novel compounds, particularly in the field of medicinal chemistry. While comprehensive experimental data on this specific molecule is currently limited, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on its chemical structure and data from analogous compounds. Further research to fully characterize this compound is warranted to unlock its full potential in drug discovery and other areas of chemical research.
References
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Wikipedia. 1-Bromo-4-fluorobenzene. [Link]
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Wikipedia. 1-Bromo-4-fluorobenzene - Reactions. [Link]
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ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
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EPA. 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. [Link]
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MCE. 1-(4-bromobutan-2-yl)-4-fluorobenzene | 1017961-87-3. [Link]
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PubChem. (1-bromo-4,4-difluorobutan-2-yl)benzene. [Link]
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Journal of Ovonic Research. Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4- fluorobenzene – A DFT study. [Link]
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PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
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StudyCorgi. Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [Link]
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